Tert-butyl N-(1-oxohexan-2-yl)carbamate

Description

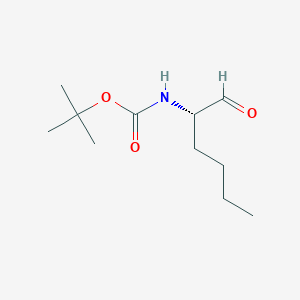

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(1-oxohexan-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-5-6-7-9(8-13)12-10(14)15-11(2,3)4/h8-9H,5-7H2,1-4H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBMGXPJNZKYOQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C=O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Tert Butyl N 1 Oxohexan 2 Yl Carbamate and Analogous N Boc α Amino Carbonyls

Chiral Synthesis Approaches

The asymmetric synthesis of N-Boc α-amino carbonyls is paramount for applications in pharmaceutical and natural product synthesis, where specific stereoisomers are often required.

Preparation from N-Boc Amino Acids and Derivatives

A direct and efficient route to N-protected α-amino ketones involves the reaction of N-Boc protected α-amino acids with organometallic reagents. This method leverages the readily available chiral pool of amino acids to construct the desired ketone framework while preserving stereochemical integrity.

One such procedure involves the in-situ generation of activated esters from N-Boc amino acids using 2-chloro-4,6-dimethoxy rsc.orgresearchgate.netcdnsciencepub.comtriazine (CDMT) and N-methylmorpholine (NMM). These activated intermediates react with Grignard reagents in the presence of copper(I) iodide (CuI) to yield the corresponding ketones in nearly quantitative amounts. organic-chemistry.org This method is advantageous as it avoids the separate step of forming more complex derivatives like Weinreb amides and is suitable for large-scale synthesis. organic-chemistry.org The reaction is effective for NH-Boc protected α-amino acids and maintains the chirality of the starting material. organic-chemistry.org

Another approach involves the direct addition of aryllithium reagents to N-Boc-α-amino acids to produce enantiomerically pure α-amino ketones after the removal of the protecting group. researchgate.net

Table 1: Synthesis of N-Protected α-Amino Ketones from Amino Acids

| Starting Material | Reagents | Product | Yield | Reference |

|---|

Utilization of Weinreb Amides as Key Intermediates in N-Boc α-Amino Ketone/Aldehyde Synthesis

The Weinreb-Nahm ketone synthesis is a widely adopted and reliable method for preparing ketones, including N-Boc α-amino ketones, from carboxylic acid derivatives. wikipedia.org This strategy involves the conversion of an N-protected α-amino acid into a Weinreb-Nahm amide (N-methoxy-N-methylamide), which is then treated with an organometallic reagent. wikipedia.orgorientjchem.org

The key advantage of this method is the stability of the tetrahedral intermediate formed upon nucleophilic addition. This intermediate is stabilized by chelation with the methoxy (B1213986) group, which prevents the common problem of over-addition that leads to the formation of tertiary alcohols. wikipedia.orgorientjchem.org This stability allows for the isolation of the desired ketone in high yield. sigmaaldrich.com

The synthesis of the Weinreb amide can be achieved by treating an Nα-protected amino acid with N,N′-carbonyldiimidazole (CDI), followed by the addition of N,O-dimethylhydroxylamine hydrochloride. researchgate.net A general procedure was developed to prepare α-BOC-aminoketones in good yields from these amides. researchgate.net By first deprotonating the amino group with an alkyl Grignard base, only a stoichiometric amount of the nucleophile is needed to form the ketone, making the process more economical and simplifying purification. researchgate.net

The Weinreb amide methodology is compatible with a wide array of functional groups and various organolithium and Grignard reagents. wikipedia.org Furthermore, these amides can be reduced with reagents like lithium aluminum hydride (LiAlH₄) to furnish the corresponding N-protected α-amino aldehydes. orientjchem.orgsigmaaldrich.com

Table 2: Representative Reactions Involving N-Boc-Amino Weinreb Amides

| Weinreb Amide Substrate | Reagent | Product Type | Key Feature | References |

|---|---|---|---|---|

| N-Boc-amino Weinreb amide | Grignard or Organolithium reagent | N-Boc-α-amino ketone | Avoids over-addition, high yield | wikipedia.org, orientjchem.org |

| N-Boc-amino Weinreb amide | LiAlH₄, DIBAL-H, or Red-Al® | N-Boc-α-amino aldehyde | Selective reduction to aldehyde | sigmaaldrich.com |

Stereoselective Reduction and Oxidation Strategies

Stereoselective transformations are crucial for controlling the chirality of the final products. For α-amino carbonyl compounds, both reduction of the ketone and oxidation of the corresponding alcohol are important strategies.

Stereoselective Reduction: The reduction of N-Boc-α-aminoketones to β-aminoalcohols can be achieved with high diastereoselectivity using various reducing agents. The choice of reagent can determine whether the syn- or anti-diastereomer is formed. cdnsciencepub.com For instance, reducing N-t-BOC-protected-N-alkyl α-aminoketones with LiEt₃BH or Li(s-Bu)₃BH provides protected syn-β-aminoalcohols with high selectivity. cdnsciencepub.com Conversely, zinc borohydride (B1222165) (Zn(BH₄)₂) reductions of serine-derived α-amino ketones lead to a highly diastereoselective synthesis of anti-γ-hydroxy-β-amino alcohols. researchgate.net Biocatalysis using ketoreductases has also been employed for the asymmetric reduction of bulky α-amino β-keto esters with excellent stereoselectivity (>99% de) and high conversion. rsc.org

Stereoselective Oxidation: The oxidation of secondary alcohols to ketones is a fundamental transformation. For the synthesis of N-Boc α-amino ketones, one could start from a chiral β-amino alcohol and oxidize it. Various methods are available for the oxidation of alcohols to ketones, including those using trichloroisocyanuric acid in the presence of catalytic TEMPO, which is highly chemoselective for secondary alcohols. organic-chemistry.org Another procedure involves the oxidation of β-amino alcohols to α-amino aldehydes. researchgate.net

Reactions Involving Epoxide Ring Opening for Related N-Boc Amines

The synthesis of β-amino alcohols, which are structurally related to the reduction products of α-amino ketones, is often accomplished through the ring-opening of epoxides. This aminolysis of epoxides is a direct and powerful method for constructing this motif. mdpi.comrroij.com

The reaction involves the nucleophilic attack of an amine on one of the epoxide's carbon atoms, proceeding via an Sₙ2 mechanism, which results in an inversion of configuration at the center of attack. researchgate.net With unsymmetrical epoxides, the regioselectivity of the ring-opening is a critical factor. Generally, nucleophilic attack occurs at the less sterically hindered carbon atom. rroij.com

Various catalytic systems have been developed to improve the efficiency and selectivity of this reaction, often proceeding under mild, solvent-free conditions. For example, YCl₃ has been shown to be an effective catalyst for the ring-opening of epoxides by amines at room temperature, providing β-amino alcohols in high yields and with high regioselectivity. mdpi.com The Lewis-acidic catalyst activates the epoxide ring, making it more susceptible to nucleophilic attack. mdpi.com The development of intramolecular ring-opening of epoxides using pendant sulfamates and sulfamides has also been described as a method to achieve excellent diastereoselectivity and regiocontrol. ku.edu

Phase Transfer Catalysis in Carbamic Acid Derivative Synthesis

Phase transfer catalysis (PTC) is a valuable technique for carrying out reactions between reactants located in different immiscible phases. This method can be applied to the synthesis of carbamic acid derivatives, including the introduction of the tert-butyloxycarbonyl (Boc) protecting group.

The tert-butyloxycarbonylation of phenols, alcohols, and amines can be effectively achieved by reacting them with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under phase transfer conditions. cdnsciencepub.comresearchgate.net The reaction proceeds in high yield and is particularly rapid for phenols under either liquid-liquid or solid-liquid PTC conditions, using catalysts like 18-crown-6 (B118740) or tetrabutylammonium (B224687) hydrogen sulfate. cdnsciencepub.com While the reaction with alcohols is slower, it still provides excellent results with PTC. cdnsciencepub.com This methodology is also applicable to the protection of amines, where the reaction of an amine with Boc₂O is facilitated by the catalyst, often in a biphasic system. cdnsciencepub.com

Alternative Methods for Carbonyl Introduction on Boc-Protected Amines

Beyond the classical approaches starting from amino acids, several other methods have been developed for the synthesis of α-amino ketones.

One innovative approach is the palladium-catalyzed asymmetric arylation of α-keto imines, which are generated in situ from C-acyl N,O-aminals. nih.gov This method provides a direct route to chiral acyclic α-amino ketones in a highly stereocontrolled manner. nih.gov

Another strategy involves the use of N-Boc-α-amidosulfones as precursors. nih.gov These stable compounds can generate reactive imines in situ, which then react with nucleophiles like difluoroenolates to construct α,α-difluoro-β-amino ketones. nih.gov

Rearrangement reactions also offer a pathway to α-amino ketones. The Heyns rearrangement, for example, involves the conversion of an α-hydroxy ketone into an α-amino ketone via an α-hydroxy imine intermediate. rsc.org Enantioselective versions of this rearrangement have been developed. rsc.org Additionally, the aza-benzoin condensation, which uses aldehydes and N-Boc-imines, can produce α-amino ketones with good enantioselectivity. rsc.org

Applications in Advanced Organic Synthesis

Building Block in Peptide Mimetics and Synthetic Peptides

N-protected α-amino aldehydes are crucial starting materials in peptide chemistry, valued for their dual reactivity that allows for stereocontrolled synthesis. The aldehyde group can be transformed into a variety of structural motifs, while the protected amino group allows for standard peptide coupling protocols.

Tert-butyl N-(1-oxohexan-2-yl)carbamate serves as a foundational unit for the synthesis of larger peptide aldehydes, which are recognized as important tools in biochemistry for studying and inhibiting proteases. nih.gov The synthesis of these larger structures can be achieved through solid-phase synthesis methods. In a common strategy, an initial amino aldehyde is immobilized on a resin, followed by standard peptide synthesis protocols to elongate the chain. nih.gov The Boc protecting group on the nitrogen of the norleucinal moiety is critical for this process, as it prevents unwanted side reactions during the sequential addition of other amino acid residues. seplite.comyoutube.com Once the desired peptide sequence is assembled, the terminal aldehyde functionality can be revealed under mild conditions, yielding the target dipeptide or oligopeptide aldehyde. These methods have been developed to be efficient and minimize racemization, which is crucial for studying biological activity. nih.gov

Peptide derivatives containing an α-amino aldehyde are potent, reversible inhibitors of various protease families, particularly cysteine and serine proteases. The electrophilic aldehyde group readily reacts with the nucleophilic thiol (from cysteine) or hydroxyl (from serine) group in the enzyme's active site to form a stable, covalent but reversible hemithioacetal or hemiacetal adduct, respectively. This interaction effectively blocks the enzyme's catalytic activity.

(S)-tert-butyl 1-oxohexan-2-ylcarbamate has been identified as an inhibitor of Cathepsin K (CTSK), a lysosomal cysteine protease. abcam.com Cathepsins are involved in numerous physiological and pathological processes, making them attractive therapeutic targets for autoimmune diseases, osteoporosis, and cancer. apexbt.comselleckchem.com The design of selective inhibitors is an active area of research, with peptide aldehydes serving as a key scaffold. medchemexpress.com

| Protease Family | Example Target | Relevance | Inhibition Mechanism |

|---|---|---|---|

| Cysteine Proteases | Cathepsin K, Cathepsin B, Calpain | Osteoporosis, Cancer, Neurodegenerative diseases | Reversible covalent formation of a hemithioacetal |

| Serine Proteases | Thrombin, Trypsin, HCV NS3 Protease | Thrombosis, Digestion, Viral Replication | Reversible covalent formation of a hemiacetal |

| Aspartic Proteases | HIV Protease | HIV/AIDS | Transition-state mimicry (as hydrated aldehyde) |

Precursor for Nitrogen-Containing Heterocycles

The aldehyde functionality of this compound enables its participation in cyclization reactions to form nitrogen-containing heterocycles, which are core structures in many natural products and pharmaceuticals. One of the most significant of these reactions is the Pictet-Spengler reaction. wikipedia.org This reaction involves the condensation of a β-arylethylamine (such as tryptamine or phenethylamine) with an aldehyde, followed by an acid-catalyzed ring-closing electrophilic aromatic substitution. wikipedia.orgucl.ac.uk

In this context, this compound can serve as the aldehyde component. The reaction with tryptamine, for instance, would proceed through the formation of an iminium ion intermediate, which then undergoes cyclization to yield a tetrahydro-β-carboline. This product would bear the Boc-protected aminoalkyl side chain from the original aldehyde at the newly formed stereocenter, providing a rapid increase in molecular complexity. ucl.ac.uk The Pictet-Spengler reaction is a powerful tool in alkaloid synthesis and has been adapted for the creation of diverse molecular libraries. mdpi.comnih.gov Similarly, related N-Boc protected precursors can be used in cycloaddition reactions to form other heterocyclic systems like pyridines. enamine.net

Role in the Synthesis of Radioconjugates and Bioconjugates

The aldehyde group is a valuable functional "handle" for the site-specific modification of biomolecules, a process known as bioconjugation. acs.orgacs.org Aldehydes react selectively with various nucleophiles under mild, aqueous conditions compatible with biological macromolecules like proteins. This reactivity allows this compound to serve as a linker for creating bioconjugates. For example, the aldehyde can react with aminooxy or hydrazide-modified proteins or other molecules to form stable oxime or hydrazone linkages, respectively. acs.org Alternatively, it can undergo reductive amination with lysine residues on a protein to form a stable secondary amine bond. These strategies are central to the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. nih.gov

In the context of radioconjugates, a molecule containing a radioactive isotope can be attached to a targeting vector via a linker. The aldehyde functionality of Boc-norleucinal makes it a suitable component for such linkers. While direct radiolabeling of this specific compound is not widely documented, the general strategy involves preparing radiolabeled amino acid derivatives for incorporation into peptides or other targeting molecules. nih.gov The principles of bioconjugation are readily applied to attach positron-emitting isotopes (like ¹⁸F for PET imaging) or other radionuclides to create probes for molecular imaging and therapy. acs.org

Intermediate in the Preparation of Complex Pharmaceutical Intermediates

The structural features of this compound make it an exemplary building block for constructing complex pharmaceutical agents. N-Boc protected amino acid and peptide derivatives are fundamental components in modern drug discovery. nih.gov Its role as an intermediate is highlighted by the synthesis of potent protease inhibitors. For instance, the synthesis of Carfilzomib, a second-generation proteasome inhibitor, utilizes a structurally related N-Boc protected epoxyketone intermediate derived from leucine. nbinno.com

Furthermore, the assembly of complex macrocyclic drugs often relies on a convergent strategy where several advanced building blocks are synthesized independently and then coupled together. acs.orgacs.org The synthesis of BILN 2061, a potent macrocyclic inhibitor of the Hepatitis C Virus (HCV) NS3 protease, involves the assembly of three non-natural amino acid fragments. acs.orgmcgill.ca This multi-step synthesis underscores the importance of having access to well-defined, stereochemically pure building blocks like Boc-norleucinal to facilitate the efficient construction of such intricate molecular targets. nih.govmcgill.ca

| Application Area | Function of Compound | Key Reaction | Resulting Structure/Product |

|---|---|---|---|

| Peptide Synthesis | N-terminal building block | Peptide coupling | Dipeptide and Oligopeptide Aldehydes |

| Protease Inhibition | Electrophilic warhead | Hemiacetal/Hemithioacetal formation | Enzyme-inhibitor complex |

| Heterocycle Synthesis | Carbonyl component | Pictet-Spengler reaction | Tetrahydro-β-carbolines |

| Bioconjugation | Reactive handle | Oxime/Hydrazone formation, Reductive amination | Antibody-drug conjugates, Labeled proteins |

| Pharmaceutical Synthesis | Chiral intermediate | Multi-step convergent synthesis | Complex macrocycles, Protease inhibitors |

Enzymatic and Bio Organic Research Applications

Role as Substrates for Proteolytic Enzymes in Biochemical Assays

Proteolytic enzymes, or proteases, are essential for countless biological processes, and studying their activity is fundamental to understanding health and disease. Molecules derived from scaffolds like Tert-butyl N-(1-oxohexan-2-yl)carbamate are key tools in these investigations.

The interaction between a protease and its substrate is a highly specific process dictated by molecular recognition. According to the model developed by Schechter and Berger, the active site of a protease is composed of a series of subsites (S3, S2, S1, S1', S2', S3', etc.). researchgate.net A peptide substrate binds to this active site, with its amino acid residues (P3, P2, P1, P1', P2', P3', etc.) fitting into the corresponding subsites. researchgate.net

A synthetic peptide, created using building blocks like Boc-protected amino acids, mimics a natural substrate. The peptide backbone and the side chains of its constituent amino acids form non-covalent interactions (such as hydrogen bonds and hydrophobic interactions) with the enzyme's subsites. This precise positioning aligns the scissile peptide bond at the catalytic center of the enzyme, facilitating its hydrolysis. nih.govmdpi.com The specificity of a protease is determined by the types of amino acid side chains it prefers in its subsites, making the design of custom peptide substrates essential for studying individual enzymes.

Fluorogenic substrates are powerful tools for quantifying enzyme activity in real-time. medchemexpress.com These molecules are designed to be non-fluorescent or weakly fluorescent until they are cleaved by a specific enzyme. The core principle involves chemically linking a peptide sequence, which acts as the recognition element for the protease, to a fluorescent molecule (a fluorophore), such as 7-amino-4-methylcoumarin (AMC) or 7-amino-4-carbamoylmethylcoumarin (ACC). nih.govubpbio.comrndsystems.com

The synthesis of these substrates often begins with Boc-protected amino acids to build the desired peptide chain. nih.gov This peptide is then coupled to the fluorophore via an amide bond. In this state, the fluorophore's properties are quenched. When the target protease recognizes and cleaves the amide bond between the peptide and the fluorophore, the free fluorophore is released. nih.gov This release results in a significant increase in fluorescence intensity, which can be measured with a spectrofluorometer. The rate of this fluorescence increase is directly proportional to the enzyme's activity. This technique is widely used in high-throughput screening to identify potential enzyme inhibitors. nih.gov

Table 1: Examples of Fluorogenic Substrates and Their Target Enzymes

| Substrate Name | Peptide Sequence | Fluorophore | Target Enzyme(s) |

| Boc-Gln-Ala-Arg-AMC | Gln-Ala-Arg | AMC | Trypsin, TMPRSS2 medchemexpress.com |

| Boc-Leu-Arg-Arg-AMC | Leu-Arg-Arg | AMC | 20S Proteasome (Trypsin-like activity) ubpbio.com |

| Z-Phe-Arg-AMC | Phe-Arg | AMC | Papain, Cathepsins rndsystems.com |

| Ac-Leu-Thr-Phe-Lys-ACC | Leu-Thr-Phe-Lys | ACC | Cruzain nih.gov |

Design and Synthesis of Enzyme Inhibitors (Focus on Molecular Mechanisms of Inhibition)

The same principles of enzyme-substrate recognition are exploited to design enzyme inhibitors. By modifying the substrate-like molecule, it can be converted into a compound that binds to the enzyme's active site but is not released, thereby blocking its function. The this compound scaffold is a valuable starting point for synthesizing various classes of inhibitors.

Histone deacetylases (HDACs) are zinc-dependent enzymes that remove acetyl groups from lysine residues on histones and other proteins, playing a crucial role in epigenetic regulation. mdpi.comnih.gov HDAC inhibitors are a major class of anticancer agents. Their structure typically consists of three key pharmacophoric features:

A zinc-binding group (ZBG) that chelates the Zn²⁺ ion in the enzyme's catalytic site. mdpi.com

A linker region, often an aliphatic chain, that occupies the hydrophobic channel leading to the active site. mdpi.com

A cap group that interacts with residues at the rim of the active site, providing additional binding affinity and selectivity. nih.gov

The aliphatic chain of this compound is an ideal precursor for the linker region of an HDAC inhibitor, as it mimics the side chain of a lysine residue. mdpi.com Through chemical synthesis, the Boc-protected amine can be modified to attach a cap group, while the other end of the molecule is functionalized with a zinc-binding group, such as a hydroxamic acid. nih.gov The carbamate (B1207046) group itself has also been explored as a potential zinc-binding warhead. nih.gov The length and rigidity of the linker are critical for positioning the ZBG correctly to coordinate the zinc ion, effectively blocking the enzyme's catalytic activity and preventing the deacetylation of its substrates. mdpi.com

Cathepsins are a family of proteases, primarily cysteine proteases, involved in protein turnover and various pathological processes, including cancer progression and arthritis. news-medical.neteurekaselect.com Many cathepsin inhibitors are designed as peptide mimetics that target the enzyme's active site. scbt.comnih.gov

Starting from a scaffold like this compound, multi-peptide sequences can be synthesized to match the substrate preference of a specific cathepsin. To transform this substrate mimic into an inhibitor, an electrophilic "warhead" is often incorporated. eurekaselect.comnih.gov This warhead is a reactive group, such as an epoxide, ketone, or nitrile, designed to form a covalent bond with the nucleophilic cysteine residue (e.g., Cys25 in cathepsin K) in the active site. nih.govmdpi.com

The mechanism involves the peptide portion of the inhibitor directing the molecule to the active site through specific non-covalent interactions. Once positioned, the electrophilic warhead is attacked by the active site cysteine, forming a stable, often irreversible, covalent adduct. This permanent modification of the enzyme blocks substrate access and renders it inactive. nih.gov

The 3-chymotrypsin-like protease (3CLpro or Main Protease, Mpro) is a cysteine protease that is essential for the replication of coronaviruses, including SARS-CoV-2. nih.gov It has become a prime target for antiviral drug development. Inhibitors of 3CLpro are frequently peptidomimetics designed to fit into the substrate-binding pocket and interact with the catalytic dyad, which includes a key cysteine residue (Cys145). explorationpub.comnih.gov

The structure of this compound can serve as a precursor for the P2 or P3 positions of these inhibitors, which often accommodate hydrophobic residues. nih.govmdpi.com Similar to cathepsin inhibitors, many potent 3CLpro inhibitors are covalent inhibitors. They feature a peptide-like scaffold that provides binding specificity and an electrophilic warhead that reacts with the Cys145 residue. researchgate.net

The molecular mechanism of inhibition involves the inhibitor binding to the active site, guided by interactions between its peptide-like backbone and the enzyme's subsites. This positions the warhead for nucleophilic attack by the thiolate anion of Cys145. nih.gov The formation of a covalent bond between the inhibitor and Cys145 effectively and often irreversibly inactivates the protease, halting the viral replication cycle. nih.govbiorxiv.org

Table 2: Research Findings on Selected SARS-CoV-2 3CLpro Inhibitors

| Inhibitor | Warhead Type | Inhibition Mechanism | Reported Potency (IC₅₀ or Kᵢ) |

| Nirmatrelvir (in Paxlovid) | Nitrile | Reversible Covalent nih.gov | Kᵢ = 3.1 nM |

| Boceprevir derivative | α-Ketoamide | Reversible Covalent nih.gov | IC₅₀ = 0.4 µM |

| Compound 26m | Thiazole derivative | Competitive | Kᵢ = 0.39 µM nih.gov |

| Compound 26n | Thiazole derivative | Competitive | Kᵢ = 0.33 µM nih.gov |

| BCP-8A | Vinyl Sulfone | Covalent explorationpub.com | IC₅₀ = 40.46 nM explorationpub.com |

Inhibitors of Beta-Secretase

There is no publicly available research to indicate that this compound has been investigated as an inhibitor of Beta-Secretase (BACE1). The amyloid hypothesis of Alzheimer's disease has driven extensive research into BACE1 inhibitors, but this specific compound does not appear in published studies.

Structure-Activity Relationship (SAR) Studies of Analogs and Derivatives

No structure-activity relationship (SAR) studies for analogs and derivatives of this compound have been published in the accessible scientific literature. SAR studies are crucial for optimizing the potency and selectivity of lead compounds, but without initial data on the biological activity of the parent compound, such studies are typically not undertaken.

Development of Molecular Probes for Biological Systems

There is no information available regarding the use of this compound in the development of molecular probes. The design of molecular probes often requires a molecule with specific binding properties and the ability to be conjugated with a reporter group, and there is no indication that this compound has been explored for such purposes.

Stereochemical Aspects and Conformational Analysis

Chirality and Stereoisomeric Forms of α-Amino Carbonyl Compounds

Tert-butyl N-(1-oxohexan-2-yl)carbamate belongs to the class of α-amino carbonyl compounds. The core structure features a carbonyl group (in this case, part of a hexanoyl moiety) and an amino group attached to the adjacent carbon, known as the α-carbon. The presence of four different substituents attached to this α-carbon—a hydrogen atom, a butyl group, a formyl group (CHO), and a tert-butoxycarbonylamino group—renders it a chiral center.

Due to this chirality, the compound can exist as a pair of non-superimposable mirror images called enantiomers. ucsb.edu These stereoisomers are designated as either (R)- or (S)-tert-butyl N-(1-oxohexan-2-yl)carbamate, according to the Cahn-Ingold-Prelog priority rules. All amino acids, with the exception of glycine, possess a chiral α-carbon and thus exist in D and L isomeric forms. uomustansiriyah.edu.iq While the D/L system is common for amino acids, the R/S nomenclature provides an unambiguous description of the absolute configuration at the chiral center.

Chiral α-amino ketones and aldehydes are crucial structural motifs found in numerous natural products and pharmaceuticals and serve as versatile building blocks in organic synthesis. nih.govacs.org The synthesis of these compounds often aims to produce a single enantiomer, as the specific three-dimensional arrangement of atoms is critical for their intended function. rsc.org The development of methods for the asymmetric synthesis of acyclic α-amino ketones in a highly stereocontrolled manner is a significant objective in synthetic chemistry. nih.gov

Table 1: Stereoisomeric Properties of this compound

| Property | Description |

| Chiral Center | The α-carbon (C2) bonded to the formyl group, butyl group, hydrogen, and the carbamate (B1207046) nitrogen. |

| Stereoisomers | Exists as two enantiomers: (R)- and (S)-tert-butyl N-(1-oxohexan-2-yl)carbamate. |

| Optical Activity | Pure solutions of each enantiomer will rotate the plane of plane-polarized light in equal but opposite directions. ucsb.edulibretexts.org |

Impact of Stereochemistry on Chemical Reactivity and Biological Recognition

The stereochemistry of a molecule is a critical determinant of its chemical and biological properties. The spatial arrangement of atoms can profoundly influence reaction rates, mechanisms, and interactions with other chiral molecules, such as enzymes and receptors. youtube.com

In chemical reactions, the stereochemistry of a reactant can directly determine the stereochemistry of the product in what are known as stereospecific reactions. youtube.com Furthermore, many reactions, particularly those employing chiral catalysts, exhibit stereoselectivity, where one stereoisomer is formed or consumed preferentially over the other. The rich chemistry of the carbonyl group in α-amino ketones allows them to be transformed into other important functional groups like α-amino alcohols or α-amino acids, and the stereochemical integrity during these transformations is often paramount. nih.gov

The impact of stereochemistry is even more pronounced in biological systems. Biological recognition is inherently a three-dimensional process. Enzymes and receptors have chiral active sites or binding pockets that are specifically shaped to accommodate molecules with a particular stereochemistry. Consequently, different enantiomers of a compound can exhibit vastly different biological activities. nih.gov

For instance, studies on various chiral compounds have shown that stereochemistry is a key driver for potency and pharmacokinetic properties. nih.gov It can affect transport across cell membranes, as seen with some amino acid transport systems that selectively uptake specific stereoisomers. This stereoselective uptake can lead to significant differences in the biological activity of enantiomers. nih.gov While one enantiomer of a drug might provide a therapeutic effect, its mirror image could be inactive or even cause adverse effects. Therefore, controlling the stereochemistry of molecules like this compound is essential for their potential applications in medicinal chemistry.

Conformational Preferences and Their Influence on Molecular Interactions

A key conformational feature arises from the urethane (B1682113) linkage within the Boc group (-NH-C(=O)-O-). Unlike a standard peptide bond, which strongly prefers a trans conformation, the urethane amide bond can adopt both cis and trans conformations. nih.gov Conformational energy calculations have indicated that for Boc-amino acid derivatives, the trans and cis conformations of the urethane bond have nearly equal energies. The preference can be influenced by the solvent, intermolecular interactions in a crystal lattice, or the nature of the amino acid side chain. nih.gov

The bulky tert-butyl group itself imposes significant steric constraints, influencing the rotational freedom of adjacent bonds and potentially shielding nearby functional groups. This steric hindrance can affect how the molecule interacts with reagents or binding sites. Conformational studies on related structures have shown that bulky end groups can stabilize particular conformations through attractive interactions with other parts of the molecule. nih.gov

These conformational preferences directly impact the molecule's ability to engage in non-covalent interactions, which are fundamental to molecular recognition. The carbamate group contains both hydrogen bond donors (N-H) and acceptors (C=O), allowing it to participate in hydrogen bonding networks. acs.org The specific conformation adopted by the molecule will determine the spatial orientation of these groups, influencing the strength and geometry of potential hydrogen bonds with other molecules, such as enzyme active sites or synthetic receptors.

Table 2: Key Conformational Features of this compound

| Molecular Feature | Conformational Aspect | Potential Influence |

| Urethane Bond | Can exist in both cis and trans conformations with similar energies. nih.gov | Alters the relative positioning of the tert-butyl group and the molecular backbone, affecting steric accessibility and interaction geometry. |

| Tert-butyl Group | Large and sterically demanding. | Restricts rotation around adjacent single bonds, influencing local conformation and shielding neighboring functional groups. |

| Hexanoyl Chain | Flexible due to free rotation around C-C single bonds. | Allows the molecule to adopt various folded or extended shapes to fit into binding pockets. |

| Carbamate Group | Contains N-H (donor) and C=O (acceptor) functionalities. | The spatial orientation of these groups, dictated by the overall conformation, governs the molecule's hydrogen bonding capabilities. |

Advanced Characterization and Computational Studies

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to confirming the identity and purity of Tert-butyl N-(1-oxohexan-2-yl)carbamate. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) offer unambiguous structural information.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like this compound. Both ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework. In ¹H NMR, the chemical shift, integration, and multiplicity of each signal correspond to the electronic environment, the number of protons, and the neighboring protons, respectively. For ¹³C NMR, the chemical shift of each signal indicates the type of carbon atom present.

While specific experimental data for this compound is not widely published, the expected spectral data can be reliably predicted based on the analysis of closely related N-Boc protected amino acid derivatives. frontiersin.orgnih.gov The characteristic signals would confirm the presence of the tert-butyl group, the hexanoyl chain, and the carbamate (B1207046) linkage.

Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| tert-butyl (CH₃)₃ | ~1.42 (singlet, 9H) | ~28.5 |

| tert-butyl C(CH₃)₃ | - | ~80.0 |

| Carbamate C=O | - | ~156.0 |

| Hexanoyl C=O | - | ~174.0 |

| α-CH | ~4.50 (multiplet, 1H) | ~52.0 |

| β-CH₂ | ~1.60-1.80 (multiplet, 2H) | ~35.0 |

| γ-CH₂ | ~1.25-1.40 (multiplet, 2H) | ~27.0 |

| δ-CH₂ | ~1.25-1.40 (multiplet, 2H) | ~22.5 |

| ε-CH₃ | ~0.90 (triplet, 3H) | ~14.0 |

| NH | ~5.50 (broad singlet, 1H) | - |

Mass Spectrometry (MS) is employed to confirm the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can determine the mass with high precision, confirming the molecular formula. The fragmentation pattern observed in the mass spectrum provides additional structural evidence.

For tert-butyl carbamates, a characteristic fragmentation pathway involves the elimination of 2-methylpropene (isobutylene) and carbon dioxide. nih.gov This process is a key diagnostic feature in identifying the Boc-protecting group. The protonation of the molecule, which precedes fragmentation, typically occurs at the carbonyl group in the gas phase. nih.gov

Expected Mass Spectrometry Fragmentation for this compound

| Ion | Formula | Predicted m/z | Description |

|---|---|---|---|

| [M+H]⁺ | C₁₁H₂₂NO₃⁺ | 216.1594 | Protonated molecular ion |

| [M-C₄H₈+H]⁺ | C₇H₁₄NO₃⁺ | 160.0968 | Loss of isobutylene (B52900) |

| [M-Boc+H]⁺ | C₆H₁₄NO⁺ | 116.1070 | Loss of the entire Boc group (isobutylene + CO₂) |

Crystallographic Analysis of Related Carbamic Acid Derivatives

While a crystal structure for this compound is not publicly available, analysis of related tert-butyl carbamate derivatives provides significant insight into the likely solid-state interactions and packing motifs. nih.govresearchgate.net X-ray crystallography reveals precise bond lengths, bond angles, and the three-dimensional arrangement of molecules within a crystal lattice.

The crystal structures of related carbamic acid derivatives are often dominated by specific non-covalent interactions. A prevalent intermolecular interaction is the N-H···O hydrogen bond, where the carbamate N-H donor forms a strong hydrogen bond with a carbonyl oxygen acceptor of an adjacent molecule. nih.gov This interaction is a primary driver in the formation of ordered solid-state structures.

In the crystal structure of a related compound, tert-butyl N-(thiophen-2-yl)carbamate, these forces result in a packing arrangement where adjacent thiophene (B33073) rings are nearly perpendicular to one another. nih.gov The dihedral angles between different planar sections of the molecules, such as the carbamate group and any adjacent ring systems, are key parameters that describe the molecular conformation and are influenced by both intramolecular sterics and intermolecular packing forces. researchgate.net

Computational Chemistry and Molecular Modeling

Computational chemistry serves as a powerful complement to experimental data, providing a deeper understanding of the electronic structure, reactivity, and energetics of this compound and related compounds.

Molecular modeling studies on tert-butylcarbamates have been used to investigate fundamental properties such as protonation sites and dissociation mechanisms observed in mass spectrometry. nih.gov These calculations can determine the relative energies of protonation at different atoms (e.g., the carbonyl oxygen versus the carbamate nitrogen) and map the potential energy surface for fragmentation pathways, such as the stepwise loss of isobutylene and carbon dioxide. nih.gov Computational investigations have shown a kinetic preference for the migration of a hydrogen atom from the tert-butyl group to the carbamate carbonyl, initiating the loss of isobutylene. nih.gov

Furthermore, computer-aided molecular modeling has been employed to study the reversible encapsulation and binding affinities of N-alpha-protected amino acid esters within self-assembled structures, with computational results showing a good correlation with experimental findings from NMR competition experiments. nih.gov Such computational approaches could be applied to this compound to predict its interactions with biological macromolecules or synthetic receptors, providing valuable insights for applications in medicinal chemistry and materials science.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. For a molecule like this compound, DFT calculations can provide valuable insights into its geometry, stability, and electronic properties.

By optimizing the molecular geometry, DFT can predict bond lengths, bond angles, and dihedral angles of the most stable conformation. Furthermore, analysis of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.

Studies on similar tert-butyl carbamate-containing molecules have utilized DFT to elucidate their structural and electronic characteristics. For instance, DFT calculations on 2-(tert-butoxycarbonyl (Boc)-amino)-5-bromopyridine were used to optimize its molecular structure and analyze its vibrational spectra and FMOs. nih.gov Such analyses for this compound would help in identifying the most reactive sites for nucleophilic and electrophilic attack.

Illustrative Data Table: Predicted Electronic Properties from DFT Calculations

| Parameter | Predicted Value/Location | Significance |

| HOMO Energy | - | Electron-donating ability; likely localized on the nitrogen or oxygen atoms. |

| LUMO Energy | - | Electron-accepting ability; likely localized around the carbonyl carbon. |

| HOMO-LUMO Gap | - | Indicator of chemical reactivity and kinetic stability. |

| Molecular Electrostatic Potential (MEP) | - | Visualization of charge distribution and prediction of sites for electrophilic and nucleophilic attack. |

Note: The table above is illustrative as specific DFT data for this compound is not available. The predictions are based on the general electronic properties of similar functional groups.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for predicting the interaction between a ligand (like this compound) and a biological target, typically a protein or enzyme. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the target and scoring them based on their binding affinity.

Following docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-target complex over time. MD simulations provide a more detailed picture of the binding stability, conformational changes in both the ligand and the target upon binding, and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.

While no specific molecular docking or MD simulation studies have been published for this compound, research on other N-acyl amino acid derivatives has demonstrated the utility of these methods. For example, molecular docking has been used to investigate the antiviral activity of new N-α-amino acid derivatives by studying their interactions with viral enzymes. uobasrah.edu.iqresearchgate.net Similarly, docking and MD simulations of this compound against a relevant biological target could reveal its potential therapeutic applications.

Illustrative Data Table: Hypothetical Molecular Docking Results

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Example Target 1 | - | - | Hydrogen bonding, hydrophobic interactions |

| Example Target 2 | - | - | van der Waals forces |

Note: This table presents a hypothetical scenario of molecular docking results to illustrate the type of data generated.

Prediction of Reactivity and Conformation

The reactivity and biological activity of a molecule are intrinsically linked to its three-dimensional conformation. For a flexible molecule like this compound, which has several rotatable bonds, conformational analysis is essential to identify the low-energy conformers that are most likely to be present under physiological conditions.

Computational methods, such as systematic or stochastic conformational searches followed by energy minimization using molecular mechanics or quantum mechanics, can be used to explore the conformational space of the molecule. The results of such studies can help in understanding how the molecule might adapt its shape to fit into a binding site.

Studies on other tert-butyl carbamate derivatives have highlighted the importance of conformational preferences. For instance, the crystal structure of tert-butyl N-(thiophen-2-yl)carbamate revealed a specific conformation stabilized by intramolecular interactions. nih.gov A computational conformational analysis of this compound would provide a distribution of its stable conformers, which is critical for rationalizing its chemical behavior and for designing more effective analogs in potential therapeutic applications.

Illustrative Data Table: Predicted Stable Conformations and Their Relative Energies

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles |

| 1 (Global Minimum) | 0.0 | - |

| 2 | - | - |

| 3 | - | - |

Note: This table is an illustrative representation of the expected output from a conformational analysis.

Emerging Research Areas and Future Perspectives

Development of Novel and Efficient Synthetic Pathways

The synthesis of α-amino carbonyl compounds is a cornerstone of organic chemistry, and the development of efficient, stereoselective, and environmentally benign methodologies is a primary research focus. Historically, methods such as the nucleophilic substitution of α-halo ketones or the electrophilic amination of enolates have been employed, but these often suffer from drawbacks like the use of harsh reagents or the production of racemic mixtures. rsc.org

Modern research is geared towards overcoming these limitations. Key areas of development include:

Catalytic and Enantioselective Methods: There is a significant push to develop catalytic routes that can produce enantiomerically pure α-amino ketones and aldehydes. For instance, enantioselective aza-benzoin condensation reactions using aliphatic aldehydes and Boc-imines have shown promise in yielding α-amino ketones with good enantioselectivity. rsc.org

Improved Reduction Techniques: A common route to N-Boc-α-amino aldehydes involves the controlled reduction of a corresponding N-Boc-protected amino acid derivative. researchgate.net A significant challenge is preventing over-reduction to the corresponding alcohol. Research focuses on optimizing reducing agents and reaction conditions, such as the use of Diisobutylaluminium hydride (DIBAL-H) at very low temperatures (-78°C), to selectively stop the reaction at the aldehyde stage.

Greener Synthesis Protocols: Efforts are being made to replace hazardous reagents and solvents. For example, catalyst-free N-tert-butyloxycarbonylation of amines can be achieved in water, offering a more sustainable method for introducing the Boc protecting group. organic-chemistry.org The use of recyclable catalysts, such as perchloric acid adsorbed on silica-gel, for N-Boc protection under solvent-free conditions further highlights this trend. organic-chemistry.org

Table 1: Comparison of Synthetic Methods for Boc-Protected α-Amino Aldehydes

| Method | Starting Material | Key Reagents | Advantages | Challenges |

| Weinreb Amide Reduction | N-Boc-α-amino acid | N,O-dimethylhydroxylamine, LiAlH₄ | Good control, high yields | Multi-step process |

| Activated Acid Reduction | N-Boc-α-amino acid | CDI, DIBAL-H | Direct conversion | Requires cryogenic temperatures (-78°C) to prevent over-reduction |

| Oxidation of Amino Alcohols | N-Boc-α-amino alcohol | Mild oxidizing agents (e.g., DMP) | Utilizes readily available precursors | Potential for over-oxidation to carboxylic acid |

Exploration of New Biological Targets and Mechanisms of Action

Boc-protected α-amino carbonyl compounds are pivotal intermediates in medicinal chemistry and drug discovery. Their structural features allow for versatile modifications to create libraries of compounds for screening against various biological targets.

Peptidomimetics and Protease Inhibitors: The α-amino ketone or aldehyde moiety is a key structural motif in many peptidomimetics designed to inhibit enzymes like proteases. The carbonyl group can interact with active site residues, while the rest of the molecule can be tailored to mimic the natural substrate, leading to potent and selective inhibition.

Antiviral and Antimalarial Agents: Structurally related compounds have been shown to interact with viral proteins, potentially inhibiting viral replication. Furthermore, N-Boc-α-amino aldehydes are crucial for synthesizing reduced amide pseudopeptides, which are being investigated as potential components for malarial vaccines. researchgate.netresearchgate.net These pseudopeptides mimic parts of key malarial proteins, like the Merozoite Surface Protein-1 (MSP-1), to probe and elicit an immune response. researchgate.net

Probes for Cellular Pathways: The reactivity of the carbonyl group can be exploited to design chemical probes that form covalent bonds with specific enzymes or proteins. This allows for the identification of new drug targets and the elucidation of complex biological pathways. Research in this area involves designing molecules with specific side chains and functionalities to target enzymes involved in metabolic or signaling pathways.

Integration into Advanced Materials and Chemical Technologies

The unique properties of Boc-protected compounds are being leveraged beyond traditional organic synthesis and into the realm of materials science and technology.

Solid-Phase Peptide Synthesis (SPPS): The Boc group has been a cornerstone of SPPS, a technology used to create peptides and proteins with defined sequences. researchgate.netbzchemicals.com This methodology allows for the automated, stepwise construction of complex biomolecules on a solid support, which is fundamental for developing peptide-based drugs, hydrogels, and other functional biomaterials.

Functional Polymers and Surfaces: The amine functionality, temporarily masked by the Boc group, provides a reactive handle for grafting molecules onto polymer backbones or surfaces. After synthesis of the material, the Boc group can be removed to expose the primary amine, which can then be used for further functionalization, such as attaching bioactive peptides, targeting ligands, or fluorescent dyes.

Crosslinking Agents in Bioconjugation: Bifunctional molecules containing a Boc-protected amine at one end and another reactive group (like an alkyne or azide (B81097) for "click chemistry") at the other can serve as versatile crosslinkers. broadpharm.com These agents allow for the controlled linkage of different biomolecules or the attachment of small molecules to larger scaffolds, which is critical in developing antibody-drug conjugates and advanced diagnostic tools.

Challenges and Opportunities in the Field of Boc-Protected α-Amino Carbonyl Compounds

Despite their widespread use, there are persistent challenges and exciting opportunities in the chemistry of Boc-protected α-amino carbonyl compounds.

Challenges:

Stereochemical Control: A primary challenge is maintaining the stereochemical integrity at the α-carbon during synthesis and subsequent reactions. Aldehydes, in particular, are prone to racemization under basic or even neutral conditions. rsc.org

Side Reactions: The reactivity of the carbonyl group can lead to undesired side reactions. In peptide synthesis, for example, the aldehyde can react with the N-terminal amine of another chain, leading to impurities. researchgate.net

Scale-up and Cost: While many elegant synthetic methods exist at the laboratory scale, their transition to industrial-scale production can be hampered by the high cost of reagents (e.g., chiral catalysts) and the need for specialized equipment (e.g., for cryogenic reactions). rsc.org

Hazardous Reagents: Traditional Boc-based solid-phase synthesis often requires the use of hazardous acids like neat trifluoroacetic acid (TFA) or hydrogen fluoride (B91410) (HF) for deprotection, posing safety and environmental concerns. researchgate.netnih.gov

Opportunities:

Development of Novel Catalysts: There is a vast opportunity for designing new, highly efficient, and selective catalysts for the synthesis of these compounds. This includes developing catalysts that work under milder, more environmentally friendly conditions. rsc.org

Orthogonal Protection Strategies: Combining the Boc group with other protecting groups that can be removed under different conditions (orthogonal protection) allows for the synthesis of highly complex molecules with multiple functional groups. organic-chemistry.org Expanding the toolkit of compatible protecting groups is an active area of research.

Flow Chemistry: Implementing synthetic routes in continuous flow reactors can offer better control over reaction parameters like temperature and time, potentially minimizing side reactions and improving safety and scalability.

Biocatalysis: The use of enzymes to catalyze key synthetic steps offers the potential for unparalleled stereoselectivity under mild, aqueous conditions, representing a green and powerful alternative to traditional chemical methods.

Table 2: Summary of Challenges and Opportunities

| Category | Key Challenges | Key Opportunities |

| Synthesis | Racemization at α-carbon, over-reduction, cost of reagents, use of hazardous acids. rsc.orgresearchgate.net | Development of novel catalysts, greener reaction media, flow chemistry, biocatalysis. organic-chemistry.orgrsc.org |

| Application | Undesired side reactions, stability of the aldehyde functionality. researchgate.net | Design of novel peptidomimetics, development of chemical probes, creation of functional materials. researchgate.net |

| Purification | Difficulty in separating closely related impurities. | Improved chromatographic techniques, crystallization-induced resolution. |

Q & A

(Basic) What are the recommended synthetic routes for tert-butyl N-(1-oxohexan-2-yl)carbamate in academic research?

Methodological Answer:

The compound can be synthesized via carbamate protection of the corresponding amine using tert-butyloxycarbonyl (Boc) anhydride. A typical procedure involves reacting 2-aminohexan-1-one with Boc anhydride in a polar aprotic solvent (e.g., tetrahydrofuran or dichloromethane) under basic conditions (e.g., triethylamine or DMAP). The reaction is monitored by TLC, and purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) . For stereochemical control, asymmetric Mannich reactions or biocatalytic methods have been employed for structurally similar Boc-protected intermediates .

(Basic) How should researchers purify this compound to ensure high purity for crystallography studies?

Methodological Answer:

Post-synthesis purification is critical. After quenching the reaction, extract the product using ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Use flash column chromatography (silica gel, 60–120 mesh) with a hexane/ethyl acetate (4:1 to 1:1) gradient. For crystallization, dissolve the purified compound in a minimal volume of warm ethanol and allow slow evaporation at 4°C. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm by ¹H/¹³C NMR .

(Basic) What safety protocols are essential when handling this compound in the laboratory?

Methodological Answer:

Wear nitrile gloves, lab coats, and safety goggles. Use in a fume hood to avoid inhalation of vapors. Avoid skin contact, as carbamates can cause irritation (H313/H333 hazard codes). In case of exposure, rinse skin with water for 15 minutes and seek medical attention. Store the compound in a tightly sealed container under inert gas (argon/nitrogen) at 2–8°C to prevent degradation .

(Advanced) How can researchers resolve contradictions in synthetic yields reported for Boc-protected carbamates under varying conditions?

Methodological Answer:

Yield discrepancies often arise from differences in solvent polarity, base strength, or moisture sensitivity. For example, using DMAP as a catalyst in THF may improve yields compared to triethylamine in DCM due to enhanced nucleophilicity. Systematically test reaction parameters (temperature, solvent, base) using design-of-experiments (DoE) approaches. Validate reproducibility by repeating reactions under controlled humidity (e.g., glovebox for moisture-sensitive steps) .

(Advanced) What strategies optimize diastereoselective synthesis of chiral tert-butyl carbamate derivatives?

Methodological Answer:

Employ chiral auxiliaries or asymmetric catalysis. For example, use (R)- or (S)-BINOL-derived catalysts in Mannich reactions to induce stereoselectivity. Alternatively, biocatalytic methods using lipases or transaminases can achieve enantiomeric excess >90%. Monitor diastereomer ratios via chiral HPLC (Chiralpak AD-H column) and confirm absolute configuration by X-ray crystallography .

(Advanced) How do crystallography tools like SHELX and SIR97 aid in resolving the solid-state structure of this compound?

Methodological Answer:

SHELXTL/SHELXL refine X-ray diffraction data by modeling atomic positions, thermal parameters, and hydrogen bonding. For tert-butyl carbamates, assign anisotropic displacement parameters to the bulky tert-butyl group to avoid overfitting. SIR97 assists in direct methods for phase problem resolution, particularly for twinned crystals. Generate ORTEP diagrams to visualize molecular geometry and validate bond lengths/angles against DFT calculations .

(Advanced) What analytical techniques characterize hydrogen-bonding interactions in this compound crystals?

Methodological Answer:

Single-crystal X-ray diffraction identifies intermolecular H-bonds (e.g., N–H···O=C). Complement this with solid-state NMR (¹⁵N CPMAS) to probe hydrogen bonding networks. For dynamic behavior, use variable-temperature XRD to track thermal expansion anomalies. Compare results with Hirshfeld surface analysis (CrystalExplorer) to quantify interaction contributions .

(Advanced) How can researchers determine the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

Conduct accelerated stability studies:

- pH Stability: Dissolve the compound in buffers (pH 1–13), incubate at 25°C/40°C, and analyze degradation products via LC-MS.

- Thermal Stability: Use TGA/DSC to identify decomposition onset temperatures. Store samples at 40°C/75% RH for 4 weeks and monitor purity by HPLC.

Boc carbamates typically degrade via acid-catalyzed cleavage; use scavengers (e.g., silica gel) in storage to prolong stability .

(Advanced) What methodologies assess the environmental impact of this compound in laboratory waste streams?

Methodological Answer:

Perform OECD 301F biodegradability tests: Incubate the compound in activated sludge and measure CO₂ evolution. For ecotoxicity, use Daphnia magna acute toxicity assays (EC₅₀). Model soil mobility using HPLC-derived log Kow values. Dispose of waste via licensed facilities specializing in carbamate degradation (hydrolysis/incineration) .

(Advanced) How do researchers characterize byproducts during large-scale synthesis using GC/MS or LC-HRMS?

Methodological Answer:

For GC/MS analysis, derivatize polar byproducts (e.g., silylation with BSTFA) to improve volatility. Use a DB-5MS column (30 m × 0.25 mm) with He carrier gas. For LC-HRMS (Q-TOF), employ a C18 column and ESI+ mode. Identify impurities via molecular feature extraction (Agilent MassHunter) and match fragments to spectral libraries (NIST20). Quantify using external calibration curves .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.